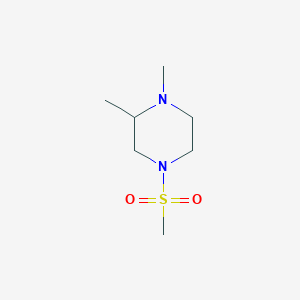

4-Methanesulfonyl-1,2-dimethylpiperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

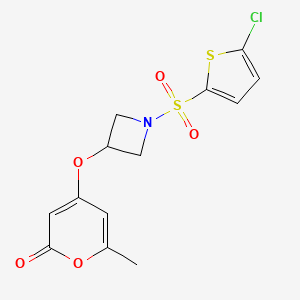

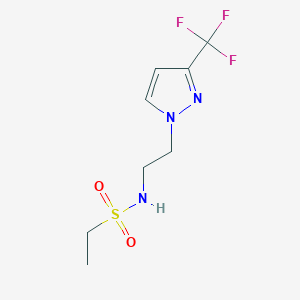

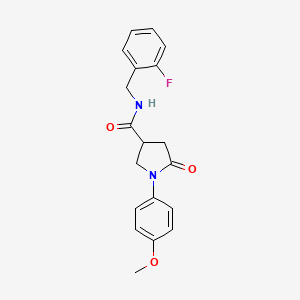

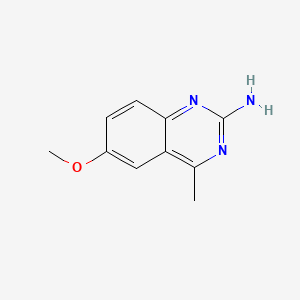

Molecular Structure Analysis

The molecular formula of 4-Methanesulfonyl-1,2-dimethylpiperazine is C7H16N2O2S . The InChI Code is 1S/C7H16N2O2S.ClH/c1-7(2)6-8-4-5-9(7)12(3,10)11;/h8H,4-6H2,1-3H3;1H .Physical And Chemical Properties Analysis

The physical form of 4-Methanesulfonyl-1,2-dimethylpiperazine is a powder . It has a molecular weight of 228.74 . The storage temperature is room temperature .Scientific Research Applications

Synthesis of Dihydroquinoline Derivatives

4-Methanesulfonyl-1,2-dimethylpiperazine can be used in the synthesis of dihydroquinoline derivatives . These compounds are of interest due to their potential pharmacological properties. The process involves an aza-Michael reaction followed by an S_N2’ substitution to produce tertiary dihydroquinoline sulfonamides .

Aromatization to Quinolines

Following the synthesis of dihydroquinoline sulfonamides, these compounds can undergo aromatization under mild basic conditions to yield quinolines. Quinolines are valuable in medicinal chemistry for their antibacterial and antimalarial activities .

Sulfonyl Migration Studies

The compound is also useful in studying sulfonyl migration reactions . This is particularly interesting in the case of derivatives that undergo unexpected pathways during the aromatization process, leading to novel compound formations .

Morita-Baylis-Hillman Reaction

In organic synthesis, 4-Methanesulfonyl-1,2-dimethylpiperazine can participate in the Morita-Baylis-Hillman reaction . This reaction is utilized to create carbon-carbon bonds and is significant in the development of new organic molecules .

Study of Elimination Reactions

4-Methanesulfonyl-1,2-dimethylpiperazine is instrumental in the study of elimination reactions . Researchers can explore different conditions and substrates to understand the mechanisms and optimize yields .

Pharmaceutical Research

Lastly, it serves as a building block in pharmaceutical research for the development of new drugs. Its versatility in forming bonds with other molecules makes it a valuable asset in drug design and discovery processes.

Each application mentioned above represents a unique field where 4-Methanesulfonyl-1,2-dimethylpiperazine plays a crucial role. The compound’s ability to participate in various chemical reactions makes it a significant subject of study in scientific research. The references provided offer a deeper insight into the methodologies and outcomes of using this compound in different scientific applications .

Safety and Hazards

The safety information for 4-Methanesulfonyl-1,2-dimethylpiperazine includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

1,2-dimethyl-4-methylsulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2S/c1-7-6-9(12(3,10)11)5-4-8(7)2/h7H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIEZWRIBEBICOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methanesulfonyl-1,2-dimethylpiperazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Fluorophenyl)methyl]-7-[(3-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2987540.png)

![2-[(2,5-Dimethylphenyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B2987542.png)

![3-Chloro-2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}benzyl)-5-(trifluoromethyl)pyridine](/img/structure/B2987548.png)

![4-{[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzonitrile](/img/structure/B2987556.png)

![N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]methanesulfonamide](/img/structure/B2987561.png)